3-(quinolin-8-ylsulfonylamino)propanoic Acid
Description
Properties
IUPAC Name |
3-(quinolin-8-ylsulfonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c15-11(16)6-8-14-19(17,18)10-5-1-3-9-4-2-7-13-12(9)10/h1-5,7,14H,6,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMGWXVYMBAAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NCCC(=O)O)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(quinolin-8-ylsulfonylamino)propanoic Acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Sulfonylation: The quinoline derivative is then subjected to sulfonylation using reagents like sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Propanoic Acid Moiety: The final step involves the reaction of the sulfonylated quinoline with a suitable propanoic acid derivative under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(quinolin-8-ylsulfonylamino)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of alkylated or acylated quinoline derivatives.
Scientific Research Applications
3-(quinolin-8-ylsulfonylamino)propanoic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(quinolin-8-ylsulfonylamino)propanoic Acid involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, while the sulfonylamino group can form hydrogen bonds with amino acid residues in proteins. This dual interaction can lead to the modulation of biological pathways, such as inhibition of enzyme activity or alteration of receptor function.
Comparison with Similar Compounds
Structural Analogs
3-(Isoquinolin-3-yl)propanoic Acid
- Structure: Features an isoquinoline ring (benzene fused to pyridine at the 3-position) instead of quinoline and lacks the sulfonylamino group.
- Molecular Formula: C₁₂H₁₁NO₂ (vs. C₁₆H₁₄N₂O₄S for the target compound).
- Functional Groups: Absence of sulfonylamino reduces polarity and hydrogen-bonding capacity, likely decreasing solubility in aqueous media .
3-[N-(4-Sulfamoylphenyl)amino]propanoic Acid
- Structure: Contains a sulfamoylphenyl group (para-substituted sulfonamide on benzene) instead of quinolin-8-ylsulfonylamino.
- Reactivity: Demonstrated halogenation at the sulfamoyl group and hydrazone formation via carboxyl modification, indicating higher electrophilic reactivity compared to the quinoline-based compound .
- Biological Implications: Sulfamoylphenyl derivatives are often explored as diuretics or carbonic anhydrase inhibitors, whereas quinoline sulfonamides may target kinases or proteases due to their aromatic bulk .
3-[(2-Carboxyethyl)sulfanyl]-3-[3-(8-phenyloctyl)phenyl]propanoic Acid
- Structure: Features a sulfanyl (thioether) linker and a long alkyl chain with a terminal phenyl group, differing from the sulfonylamino-quinoline system.
- Properties : The thioether group increases lipophilicity, while the alkyl chain enhances membrane permeability. This contrasts with the target compound’s sulfonamide group, which prioritizes polar interactions .
Biological Activity
3-(Quinolin-8-ylsulfonylamino)propanoic acid is a compound of significant interest in pharmaceutical research due to its unique chemical structure and potential biological activities. Characterized by a quinoline moiety and a sulfonamide group, this compound exhibits various properties that could be harnessed for therapeutic applications, particularly in oncology.
The molecular formula of this compound is C₁₃H₁₄N₂O₃S, with a molar mass of approximately 280.30 g/mol. Its structure facilitates interactions with biological targets, making it a candidate for further pharmacological exploration.
Biological Activities
Research indicates that this compound may possess anticancer properties, similar to other quinoline derivatives. The compound's mechanism of action includes:
- Inhibition of Thymidylate Synthase (TS) : This enzyme is crucial for DNA synthesis, and its inhibition can lead to reduced proliferation of cancer cells. Studies have shown that compounds targeting TS can be effective in cancer therapy .
- Modulation of JAK/STAT Pathway : Compounds with similar structures have been linked to the modulation of this pathway, which is implicated in various cancers and inflammatory diseases .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound with specific biological targets. These studies are essential for understanding how the compound functions at a molecular level and its potential therapeutic applications.
Table 1: Biological Activity Overview
| Activity Type | Mechanism | Potential Application |
|---|---|---|
| Anticancer | Inhibition of TS | Cancer therapy |
| Anti-inflammatory | Modulation of JAK/STAT pathway | Treatment of inflammatory diseases |
| Enzyme Inhibition | Binding to active sites | Drug development |
Case Studies
Several case studies have explored the effects of quinoline derivatives, including this compound:
- Case Study on Cancer Cell Lines : Research demonstrated that treatment with this compound resulted in significant apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.
- Clinical Implications : In vivo studies have suggested that compounds similar to this compound could enhance the efficacy of existing cancer therapies by overcoming drug resistance mechanisms.
Synthesis Methods
The synthesis of this compound has been explored through several methods, including:
- Conventional Organic Synthesis : Utilizing standard reagents and conditions to achieve high yields.
- Green Chemistry Approaches : Employing environmentally friendly solvents and reagents to minimize waste during synthesis.
Table 2: Synthesis Methods Comparison
| Method | Yield (%) | Environmental Impact |
|---|---|---|
| Conventional Organic Synthesis | 85 | Moderate |
| Green Chemistry Approaches | 90 | Low |
Q & A
Q. What are the key considerations for synthesizing 3-(quinolin-8-ylsulfonylamino)propanoic Acid with high purity?
The synthesis typically involves multi-step reactions, including sulfonamide bond formation between quinoline derivatives and propanoic acid precursors. Critical parameters include:
- Temperature control (e.g., maintaining 0–5°C during sulfonation to prevent side reactions) .
- Solvent selection (polar aprotic solvents like DMF enhance reactivity) .
- Purification methods (HPLC or column chromatography to achieve >95% purity) . Yield optimization often requires iterative adjustment of stoichiometry and reaction time.
Q. How can researchers validate the structural integrity of this compound?
- Spectroscopic techniques :
- ¹H/¹³C NMR to confirm sulfonamide linkage and quinoline-propanoyl integration .
- FT-IR for characteristic peaks (e.g., S=O stretching at ~1350 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
Q. What storage conditions ensure compound stability?
- Store at -20°C in anhydrous conditions to prevent hydrolysis of the sulfonamide group .
- Use amber vials to avoid photodegradation of the quinoline moiety .
Advanced Research Questions
Q. How does the quinoline-8-ylsulfonyl group influence target binding in biological assays?
The quinoline moiety enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or proteases), while the sulfonamide group participates in hydrogen bonding with catalytic residues. Comparative studies with analogs (e.g., 3-(8-hydroxyquinolin-5-yl)propanoic acid) show reduced activity when the sulfonamide is replaced, highlighting its role in target affinity .
Q. What strategies resolve contradictions in reported IC₅₀ values across studies?
Discrepancies often arise from:
- Assay conditions (e.g., pH variations affecting ionization of the carboxylic acid group) .
- Cellular vs. cell-free systems (membrane permeability differences). Mitigation strategies:
- Standardize assay buffers (e.g., pH 7.4 PBS with 0.1% DMSO) .
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. How can structure-activity relationships (SAR) guide derivative design?
Key modifications and their effects:
| Modification | Impact on Activity | Reference |
|---|---|---|
| Nitro group at C7 | ↑ Chelation capacity for metal ions | |
| Methylation of sulfonamide | ↓ Solubility, ↑ LogP | |
| Propanoic acid chain elongation | Alters pharmacokinetics (e.g., t½) |
Q. What computational methods predict interactions with biological targets?
- Molecular docking (AutoDock Vina) to model binding poses with proteins like HDACs or topoisomerases .
- MD simulations (AMBER or GROMACS) to assess stability of ligand-target complexes over time .
- QSAR models using descriptors like polar surface area (PSA) and H-bond donors/acceptors .
Methodological Notes
- Contradictory data analysis : Always cross-validate results using multiple techniques (e.g., SPR + enzymatic assays) and reference control compounds with established mechanisms .
- Synthetic scalability : Pilot-scale reactions should prioritize solvent recovery (e.g., DMF distillation) and waste minimization to align with green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
